molecular formula C20H18FN5O2S B7755604 2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B7755604
M. Wt: 411.5 g/mol
InChI Key: UTNFNAFFLNCLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . For example, they have been used as fluorescence probes for specific detection of Fe 3+ ions .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One method involves a three-step reaction sequence . Another method involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, yet versatile . The ring system of these compounds is isoelectronic with that of purines, making them a possible surrogate of the purine ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the choice of substituents . For instance, they have been used in the synthesis of new LSD1 inhibitors , as well as in the development of phosphodiesterase (PDE 4B) inhibitors .

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines depends on their application. For instance, in the context of fluorescence probes, they exhibit specific Fe 3+ selectivity, rapid quenching, and low limit of detection . In the context of medicinal chemistry, they have been used as inhibitors of various enzymes .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research may focus on exploring new applications of this versatile scaffold, improving the synthesis methods, and investigating the properties and mechanisms of action of new derivatives .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S/c1-11-16(18(22)28)17(12-6-8-14(27)9-7-12)26-19(23-11)24-20(25-26)29-10-13-4-2-3-5-15(13)21/h2-9,17,27H,10H2,1H3,(H2,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNFNAFFLNCLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CC=C(C=C4)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.